tert-butyl 4-[bis(1-methylindazol-5-yl)methyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(bis(1-methyl-1H-indazol-5-yl)methyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with indazole moieties
Preparation Methods
The synthesis of tert-butyl 4-[bis(1-methylindazol-5-yl)methyl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the indazole moieties: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to the piperazine ring: The indazole units are then linked to the piperazine ring via a bis-methyl bridge.
Protection of the piperazine nitrogen: The piperazine nitrogen is protected using tert-butyl chloroformate to form the carboxylate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction controls.
Chemical Reactions Analysis
Tert-butyl 4-(bis(1-methyl-1H-indazol-5-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the indazole moieties, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(bis(1-methyl-1H-indazol-5-yl)methyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is explored for its use in the synthesis of more complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl 4-[bis(1-methylindazol-5-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The indazole moieties can bind to enzymes or receptors, modulating their activity. The piperazine ring provides a scaffold that enhances the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 4-(bis(1-methyl-1H-indazol-5-yl)methyl)piperazine-1-carboxylate can be compared with other compounds that feature indazole or piperazine rings:
Indazole Derivatives: Compounds like indazole-3-carboxylic acid and 1-methylindazole have similar structural features but differ in their functional groups and biological activities.
Piperazine Derivatives: Compounds such as 1-benzylpiperazine and 1-(2-pyridyl)piperazine share the piperazine core but have different substituents that alter their properties.
The uniqueness of tert-butyl 4-[bis(1-methylindazol-5-yl)methyl]piperazine-1-carboxylate lies in its combination of indazole and piperazine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H32N6O2 |
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Molecular Weight |
460.6 g/mol |
IUPAC Name |
tert-butyl 4-[bis(1-methylindazol-5-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C26H32N6O2/c1-26(2,3)34-25(33)32-12-10-31(11-13-32)24(18-6-8-22-20(14-18)16-27-29(22)4)19-7-9-23-21(15-19)17-28-30(23)5/h6-9,14-17,24H,10-13H2,1-5H3 |
InChI Key |
HYOLEBZJHCXICA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC3=C(C=C2)N(N=C3)C)C4=CC5=C(C=C4)N(N=C5)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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